molecular formula C6H3Br2NO2 B1335512 2,5-Dibromonicotinic acid CAS No. 29312-99-0

2,5-Dibromonicotinic acid

Cat. No. B1335512
CAS RN: 29312-99-0
M. Wt: 280.9 g/mol
InChI Key: BRPWRSWAXHWEPS-UHFFFAOYSA-N
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Description

2,5-Dibromonicotinic acid is a chemical compound with the molecular formula C6H3Br2NO2 . It is used in various chemical reactions and has significant importance in the field of chemistry .


Synthesis Analysis

The synthesis of 2,5-Dibromonicotinic acid involves several steps. The compound is synthesized from 2-isopropoxy-2-phenyl-ethanol and 2,5-dibromopyridine-3-carboxylic acid . The reaction mixture is heated at reflux for 12 hours. After cooling to room temperature, the pH is adjusted to 3 by the addition of 3N aqueous HCI .


Molecular Structure Analysis

The molecular structure of 2,5-Dibromonicotinic acid consists of a six-membered pyridine ring with two bromine atoms attached at the 2nd and 5th positions and a carboxylic acid group at the 3rd position . The molecular weight of the compound is 280.90 g/mol .


Chemical Reactions Analysis

2,5-Dibromonicotinic acid participates in various chemical reactions. It is used as a reactant in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Physical And Chemical Properties Analysis

2,5-Dibromonicotinic acid is a white to yellow to brown powder or crystals . It has a molecular weight of 280.90 g/mol . The compound has a topological polar surface area of 50.2 Ų .

Scientific Research Applications

2,5-Dibromonicotinic Acid: A Comprehensive Analysis of Scientific Research Applications

Proteomics Research: 2,5-Dibromonicotinic acid is utilized in proteomics research, where it may serve as a biochemical tool for probing protein structure and function. This application leverages the compound’s reactivity to modify proteins or peptides for further analysis .

Analytical Chemistry: In analytical chemistry, 2,5-Dibromonicotinic acid can be used as a reagent or precursor in the synthesis of complex molecules. Its bromine atoms are particularly useful for various bromination reactions .

Biopharma Production: The compound finds use in biopharmaceutical production, potentially as an intermediate in the synthesis of more complex drug molecules. Its structural properties may be advantageous in creating compounds with desired biological activities .

Anti-inflammatory and Analgesic Research: Derivatives of nicotinic acid, including 2-substituted aryl compounds like 2,5-Dibromonicotinic acid, have shown anti-inflammatory and analgesic efficacy in research settings. This suggests potential applications in developing new classes of anti-inflammatory and pain-relief medications .

Controlled Environment and Cleanroom Solutions: While not directly an application of the compound itself, 2,5-Dibromonicotinic acid may be used in research related to controlled environments and cleanrooms, possibly as a standard or control substance in various testing protocols .

Advanced Battery Science: The compound might be investigated for its potential roles in advanced battery science, such as in the development of electrolytes or other components critical to battery performance .

Mechanism of Action

While the exact mechanism of action of 2,5-Dibromonicotinic acid is not specified in the search results, nicotinic acid, a related compound, has been studied extensively. Nicotinic acid favorably affects apolipoprotein (apo) B-containing lipoproteins and increases apo A-I-containing lipoproteins .

Safety and Hazards

The safety information for 2,5-Dibromonicotinic acid indicates that it may cause harm if swallowed or comes into contact with skin or eyes . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,5-dibromopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPWRSWAXHWEPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406205
Record name 2,5-DIBROMONICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromonicotinic acid

CAS RN

29312-99-0
Record name 2,5-Dibromo-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29312-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-DIBROMONICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dibromopyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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